![molecular formula C14H11ClF3NO3S B2484900 4-{[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]methyl}phenylmethansulfonat CAS No. 338410-50-7](/img/structure/B2484900.png)
4-{[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]methyl}phenylmethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with the chemical formula C5H5N . The compound also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The presence of the trifluoromethyl group and the pyridine ring can influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoromethyl group and the pyridine ring can influence its properties .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, zu denen auch „4-{[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]methyl}phenylmethansulfonat“ gehört, sind wichtige Strukturmotive in aktiven agrochemischen Wirkstoffen . Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Trifluormethylpyridinderivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue agrochemische Produkte, die Trifluormethylpyridin enthalten, ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten von Trifluormethylpyridinderivaten werden auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der besonderen Merkmale des Pyridinrests zurückgeführt .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den Trifluormethylpyridin-Rest enthalten, die Marktzulassung erhalten . Diese Produkte werden zur Behandlung verschiedener Erkrankungen bei Tieren eingesetzt .
Synthese anderer Verbindungen
“this compound“ kann als Baustein bei der Synthese anderer Verbindungen verwendet werden . So kann es beispielsweise in Cyclokondensationsreaktionen eingesetzt werden .
Biokatalytische Anwendungen
Diese Verbindung kann auch in biokatalytischen Prozessen eingesetzt werden . Beispielsweise kann es bei der Bioreduktion von 3,5-BTAP verwendet werden .
Antibakterielle Anwendungen
Einige Derivate von „this compound“ haben eine antibakterielle Wirkung gezeigt . So hat beispielsweise die Difluorphenyl-substituierte Verbindung eine Empfindlichkeit gegenüber getesteten Bakterienstämmen gezeigt .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A related compound, 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp), has been studied for its analgesic potential . It’s suggested that these compounds may act on peripheral and centrally mediated pain by opioid independent systems .
Mode of Action
The related compound tfmp and its derivatives have shown potent analgesic efficacy . They seem to interact with their targets to relieve pain, and their action is observable even in the presence of naloxone, an opioid antagonist .
Biochemical Pathways
The related compound tfmp and its derivatives appear to affect pain pathways, given their analgesic properties .
Result of Action
Related compounds have shown to have potent analgesic efficacy, suggesting that they may have significant effects on pain perception at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-23(20,21)22-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBUFYCPMVWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)
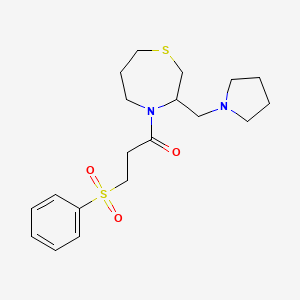
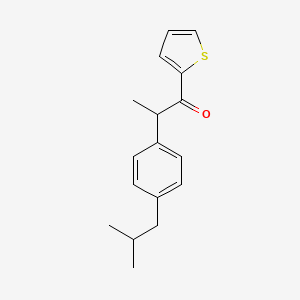

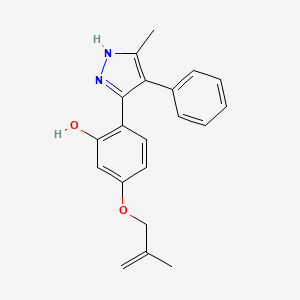
![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)
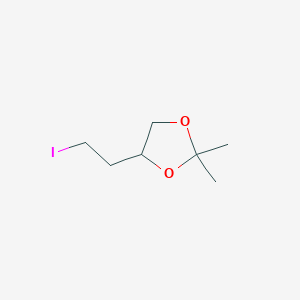
![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)
![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)
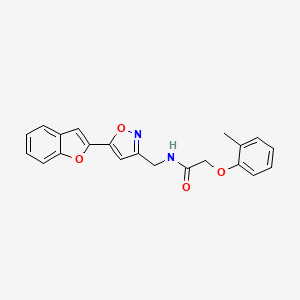
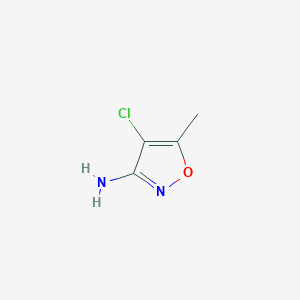
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2484834.png)
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2484836.png)
